molecular formula C22H17ClN6 B12426775 PROTAC BRD4 ligand-2

PROTAC BRD4 ligand-2

Cat. No.: B12426775
M. Wt: 400.9 g/mol
InChI Key: RTNUIOLFPPNFQQ-UHFFFAOYSA-N
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Description

PROTAC BRD4 ligand-2 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins. BRD4 is a transcriptional and epigenetic regulator involved in various biological processes, including embryogenesis and cancer development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD4 ligand-2 typically involves coupling a BRD4-binding moiety with a linker and an E3 ubiquitin ligase recruiting moiety. One common method includes the use of click chemistry to assemble the components under near physiological conditions . The reaction is performed in methanol, and upon completion, the trityl group is cleaved by adding trifluoroacetic acid, yielding the desired PROTAC in good yields .

Industrial Production Methods

Industrial production of this compound involves scalable and sustainable multicomponent platforms. These platforms leverage the modular nature of multicomponent reactions to enable the preparation of highly decorated PROTACs. This approach offers a versatile and cost-effective means to access libraries of protein degraders and increase the chance of identifying successful candidates .

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD4 ligand-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

PROTAC BRD4 ligand-2 has a wide range of scientific research applications:

Mechanism of Action

PROTAC BRD4 ligand-2 exerts its effects by recruiting an E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase. The degradation of BRD4 results in the suppression of its transcriptional and epigenetic regulatory functions, which can inhibit the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to dynamically regulate biomolecular condensates by degrading key molecules involved in liquid-liquid phase separation. This property makes it a powerful tool for studying biomolecular condensates and their roles in various biological processes .

Properties

Molecular Formula

C22H17ClN6

Molecular Weight

400.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]

InChI

InChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25)

InChI Key

RTNUIOLFPPNFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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